molecular formula C19H16Cl2N2O4S B6551252 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040666-39-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6551252
CAS No.: 1040666-39-4
M. Wt: 439.3 g/mol
InChI Key: HPNFZAGVCOFNNT-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide features a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further attached to a 5-chloro-2,4-dimethoxyphenyl group. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-15-8-16(26-2)14(7-13(15)21)23-18(24)10-28-19-22-9-17(27-19)11-4-3-5-12(20)6-11/h3-9H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNFZAGVCOFNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15ClN4O4S
  • Molecular Weight : 406.8434 g/mol
  • CAS Number : [Not Provided]

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell signaling pathways, potentially affecting tumor growth and proliferation.
  • Antimicrobial Properties : The presence of a chlorophenyl group indicates potential antimicrobial activity, particularly against bacterial strains resistant to conventional antibiotics.
  • Anti-inflammatory Effects : The compound's structure suggests that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antitumor Activity

A study evaluated the antitumor effects of similar compounds with oxazole rings. The results indicated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including:

  • KB (human oral epidermoid carcinoma)
  • DLD (human colon cancer)
  • HepG2 (human liver cancer)

The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)Mechanism
Compound AKB12.5Apoptosis
Compound BDLD8.0G2/M Arrest

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit notable antibacterial properties against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Infectious Diseases, a series of oxazole derivatives were tested for their anticancer efficacy. The results showed that modifications on the oxazole ring significantly affected cytotoxicity levels across different cancer cell lines, supporting the hypothesis that this compound may possess similar properties due to its structural components .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial potential of various sulfanylacetamides against resistant bacterial strains. The findings indicated that derivatives similar to this compound demonstrated effective inhibition against multi-drug resistant strains, highlighting their potential as novel therapeutic agents against infections .

Comparison with Similar Compounds

Heterocyclic Core Variations

The choice of heterocycle significantly impacts bioactivity and stability:

  • 1,3,4-Oxadiazole () : Compounds like 7c (from ) and 6f/6o () exhibit strong antibacterial and antimicrobial activities. For example, 7c showed broad-spectrum antibacterial activity with low hemolytic toxicity (8.52 ± 0.31%) .
  • Thiadiazole () : Thiadiazole derivatives (e.g., 7d ) demonstrated cytotoxicity (IC50 = 1.8 µM against Caco-2 cells), highlighting the role of sulfur in redox interactions .

Substituent Effects

  • Chlorophenyl Position :
    • 3-Chlorophenyl (Target Compound) : The meta-chloro substituent may optimize hydrophobic interactions in enzyme binding pockets.
    • 4-Chlorophenyl () : Derivatives with para-chloro groups (e.g., 6f ) showed potent antimicrobial activity, suggesting positional isomerism affects target selectivity .
  • Methoxy Substitution: The 2,4-dimethoxy groups on the phenyl ring (target compound) could enhance solubility compared to mono-methoxy analogs (e.g., compounds in ) .

Key Research Findings

  • Antibacterial Activity : Oxadiazole derivatives (e.g., 7c ) outperform oxazole analogs in antibacterial screens, possibly due to enhanced electron deficiency improving target binding .
  • Toxicity Profile : Sulfanyl acetamide derivatives generally exhibit low hemolytic activity (<10%), making them promising for drug development .
  • Substituent Geometry : Para-chlorophenyl groups () favor antimicrobial activity, while meta-substitution (target compound) may optimize steric compatibility with enzymes like acetylcholinesterase .

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